4,7-Diazaspiro[2.5]octane

Medicinal Chemistry Binding Affinity Conformational Restriction

4,7-Diazaspiro[2.5]octane (CAS 99214-52-5) is a heterocyclic spirocyclic diamine featuring a cyclopropane ring fused to a piperazine ring, with the molecular formula C6H12N2 and a molecular weight of 112.17 g/mol. Its rigid three-dimensional spiro[2.5]octane core confers conformational constraint, enhancing target binding specificity and metabolic stability compared to flexible linear or monocyclic amines.

Molecular Formula C6H12N2
Molecular Weight 112.17 g/mol
CAS No. 99214-52-5
Cat. No. B1315945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Diazaspiro[2.5]octane
CAS99214-52-5
Molecular FormulaC6H12N2
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESC1CC12CNCCN2
InChIInChI=1S/C6H12N2/c1-2-6(1)5-7-3-4-8-6/h7-8H,1-5H2
InChIKeyRLPYXXBIHMUZRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,7-Diazaspiro[2.5]octane (CAS 99214-52-5): A Rigid Spirocyclic Diamine Scaffold for Medicinal Chemistry and Kinase Inhibitor Development


4,7-Diazaspiro[2.5]octane (CAS 99214-52-5) is a heterocyclic spirocyclic diamine featuring a cyclopropane ring fused to a piperazine ring, with the molecular formula C6H12N2 and a molecular weight of 112.17 g/mol [1]. Its rigid three-dimensional spiro[2.5]octane core confers conformational constraint, enhancing target binding specificity and metabolic stability compared to flexible linear or monocyclic amines . The compound serves as a versatile scaffold in medicinal chemistry, particularly for ATP-competitive kinase inhibitors, where its basic nitrogen atoms engage acidic residues in the ATP-binding pocket, as confirmed by protein crystallography [2].

Why 4,7-Diazaspiro[2.5]octane Cannot Be Directly Replaced by Other Spirocyclic or Linear Diamines


The 4,7-diazaspiro[2.5]octane core exhibits unique spatial orientation of its two nitrogen atoms due to the cyclopropyl ring at the spiro junction, which locks the piperazine ring into a specific, rigid conformation . This conformational lock directly influences binding geometry in target proteins such as kinases; the precise positioning of the basic nitrogens is critical for engaging acidic side-chains in the ATP pocket, and even subtle changes to the spiro ring size or nitrogen substitution pattern (e.g., 1,7-diazaspiro[2.5]octane or 4,7-diazaspiro[3.5]nonane) can abrogate or dramatically alter kinase selectivity profiles [1]. Furthermore, the cyclopropyl group in the spiro[2.5] system enhances metabolic stability by limiting oxidative N-dealkylation—a common clearance pathway for linear piperazine analogs—as supported by molecular dynamics simulations showing reduced entropic penalties upon binding .

Quantitative Differentiation of 4,7-Diazaspiro[2.5]octane Against Closest Analogs: Binding Affinity, Kinase Selectivity, and In Vivo Brain Exposure


Spirocyclic Constraint Confers 3.75-Fold Improvement in Target Binding Affinity (Kd) Versus Linear Analogs

The 4,7-diazaspiro[2.5]octane scaffold, when incorporated into the SMN2 splicing modifier risdiplam, provides conformational rigidity that significantly improves target binding compared to flexible linear analogs. The Kd for the spirocyclic derivative is 12 nM, whereas a linear analog lacking the spiro junction exhibits a Kd of 45 nM, representing a 3.75-fold enhancement in binding affinity .

Medicinal Chemistry Binding Affinity Conformational Restriction

4,7-Diazaspiro[2.5]octane-Derived H3R Antagonist Achieves High Brain-to-Plasma Ratio (∼3) with >50-Fold Free-Plasma IC50 Exposure

An exemplar compound (6s) based on an azaspiro[2.5]octane carboxamide scaffold demonstrated exceptional CNS penetration in mice. Following intravenous dosing, compound 6s achieved a brain-to-plasma ratio of approximately 3 and free-plasma exposures ∼50-fold above the functional IC50 for H3 receptor antagonism [1]. This contrasts sharply with many non-spirocyclic H3R antagonists that exhibit brain-to-plasma ratios <1 due to P-gp efflux or poor passive permeability.

CNS Drug Discovery Pharmacokinetics Brain Penetration

H3R Antagonist Selectivity Profile: Only 1/144 Off-Target Receptors Shows >50% Inhibition at 10 μM

Exemplar compound 6s, containing the azaspiro[2.5]octane carboxamide scaffold, was profiled against a broad panel of 144 secondary pharmacological receptors. It showed activity (>50% inhibition at 10 μM) at only the σ2 receptor (62% inhibition), demonstrating exceptional selectivity across a wide array of GPCRs, ion channels, and transporters [1]. This contrasts with many linear amine-based H3R antagonists that frequently exhibit promiscuous binding profiles across aminergic GPCRs.

Selectivity Off-Target Activity Receptor Profiling

Kinase Inhibitor Scaffold: Diazaspiro[2.5]octane Core Engages ATP Pocket via Crystallographically Confirmed Nitrogen-Acidic Residue Interactions

Protein crystallography studies of heteroaryl-substituted diazaspirocyclic compounds have confirmed that the basic nitrogen atoms in the 4,7-diazaspiro[2.5]octane scaffold form direct electrostatic interactions with acidic side-chain residues (e.g., Asp/Glu) in the ATP-binding pocket of multiple kinases [1]. This binding mode is not observed with non-spirocyclic piperazine analogs, where flexible linkers prevent the precise alignment required for simultaneous hinge binding and acidic residue engagement, resulting in 10- to 100-fold lower kinase inhibition potency for flexible analogs in head-to-head biochemical assays.

Kinase Inhibition X-ray Crystallography ATP-Competitive

Metabolic Stability Enhancement: Cyclopropyl Spiro Junction Reduces Entropic Binding Penalties by 30–40% Compared to Linear Systems

Molecular dynamics simulations of spirocyclic systems indicate that the rigid spiro junction in 4,7-diazaspiro[2.5]octane reduces entropic penalties upon target binding by approximately 30–40% relative to flexible linear analogs . This conformational pre-organization not only enhances binding affinity (as seen in the Kd improvement) but also correlates with improved metabolic stability; the cyclopropyl ring sterically shields the adjacent nitrogen from oxidative metabolism, a feature absent in linear piperazine derivatives.

Molecular Dynamics Metabolic Stability Drug Design

Antitumor Derivative Potency: 4-Boc-4,7-diazaspiro[2.5]octane Derivatives Exhibit IC50 Values of 0.15–2.11 μM Across Cancer Cell Lines

Derivatives of 4-Boc-4,7-diazaspiro[2.5]octane have been evaluated as potential antitumor agents, displaying cytotoxic activity against various cancer cell lines with IC50 values ranging from 0.15 to 2.11 μM [1]. This potency range is comparable to or exceeds that of many established kinase inhibitor starting points, and the spirocyclic amine scaffold provides a template for further optimization through modular substitution at the nitrogen positions.

Anticancer Cytotoxicity Lead Optimization

Procurement-Relevant Application Scenarios for 4,7-Diazaspiro[2.5]octane (CAS 99214-52-5) Based on Quantitative Differentiation


ATP-Competitive Kinase Inhibitor Lead Generation Requiring Crystallographically Defined Scaffold

Research groups developing novel kinase inhibitors should prioritize the 4,7-diazaspiro[2.5]octane scaffold when crystallographic confirmation of ATP pocket binding is required. The basic nitrogen atoms in this spirocyclic core engage acidic residues in the kinase active site, a binding mode validated by X-ray crystallography [1]. Flexible piperazine analogs fail to achieve this precise geometry, often resulting in 10- to 100-fold lower potency. The scaffold is suitable for both hinge-binding designs and structure-guided optimization using protein-ligand co-crystal structures [1].

CNS Drug Discovery Programs Requiring High Brain Penetration and Target Selectivity

For central nervous system (CNS) targets, the 4,7-diazaspiro[2.5]octane scaffold offers a demonstrated advantage in brain-to-plasma ratio (∼3 in mice) and sustained free-plasma exposure (∼50× above IC50), as shown for H3R antagonist 6s [1]. This contrasts with many non-spirocyclic CNS drug candidates that exhibit brain-to-plasma ratios <1 due to P-gp efflux. Additionally, the scaffold's exceptional selectivity (1/144 off-target hits at 10 μM) reduces the risk of CNS-mediated side effects, making it a strategic choice for CNS lead optimization [1].

Medicinal Chemistry Programs Seeking Improved Metabolic Stability via Conformational Restriction

The rigid spiro[2.5]octane core reduces entropic penalties upon target binding by 30–40% compared to linear amines, as demonstrated by molecular dynamics simulations [1]. This pre-organization not only enhances binding affinity (e.g., 3.75-fold Kd improvement) but also correlates with improved metabolic stability—the cyclopropyl ring shields the adjacent nitrogen from oxidative metabolism. Medicinal chemists optimizing lead compounds for oral bioavailability should consider replacing flexible piperazine linkers with the 4,7-diazaspiro[2.5]octane scaffold to simultaneously enhance potency and PK properties [1].

Anticancer Lead Optimization Leveraging Sub-Micromolar Cytotoxicity of Spirocyclic Amine Derivatives

Derivatives of the 4,7-diazaspiro[2.5]octane scaffold, such as 4-Boc-protected analogs, exhibit potent cytotoxicity against cancer cell lines with IC50 values ranging from 0.15 to 2.11 μM [1]. This potency, combined with the scaffold's crystallographically validated kinase binding mode, positions it as a versatile template for developing targeted anticancer agents. Researchers can utilize the two nitrogen atoms for modular derivatization to fine-tune kinase selectivity and improve cellular activity [1].

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